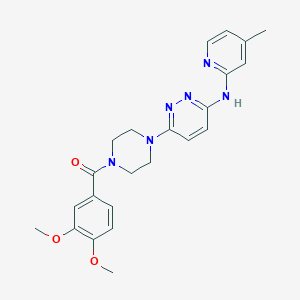
1-((2,4-Dichlorophenoxy)methyl)-3,5-dimethyl-1h-pyrazol-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of 2,4-Dichlorophenoxyacetic acid , which is an organic compound widely used as a systemic herbicide . It also seems to contain a pyrazole ring, which is a class of organic compounds with a five-membered aromatic ring with two nitrogen atoms.
Molecular Structure Analysis
The molecular structure of this compound would likely include a pyrazole ring substituted with methyl groups at the 3 and 5 positions, and a 2,4-dichlorophenoxy group attached to the 1 position of the pyrazole ring .Chemical Reactions Analysis
The compound, due to the presence of the 2,4-dichlorophenoxy group, might exhibit similar reactivity to 2,4-Dichlorophenoxyacetic acid . The pyrazole ring could also participate in various chemical reactions typical for aromatic heterocycles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For instance, 2,4-Dichlorophenoxyacetic acid is a white to yellow powder with a melting point of 140.5 °C .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
1-((2,4-Dichlorophenoxy)methyl)-3,5-dimethyl-1h-pyrazol-4-amine is a chemical compound involved in various synthesis and chemical property studies. Research has explored the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines and their cytotoxic activity against various cancer cell lines, highlighting the potential of related compounds in medicinal chemistry and cancer research (Deady et al., 2003). Additionally, the compound has been part of studies investigating the synthesis and spectroscopic, spectrophotometric, and crystallographic properties of Schiff base ligands, contributing to our understanding of chemical bonding and molecular structure (Hayvalı et al., 2010).
Metabolism and Pharmacokinetics
The metabolism and pharmacokinetics of related compounds have been studied, such as KR-31543, a new neuroprotective agent for ischemia-reperfusion damage. Such studies provide insights into the biotransformation and the potential therapeutic applications of these compounds (Kim et al., 2002).
Chemical Synthesis and Reactivity
Further research includes the synthesis of pyrazole derivatives and their reactivity. The study of 3,5-dimethyl-4-aminomethylpyrazole ligands and their application in creating new water-soluble pyrazolate rhodium(I) complexes reveals the versatility of pyrazole derivatives in coordination chemistry and catalysis (Esquius et al., 2000).
Bioactive Compound Development
The development of bioactive compounds is another significant area of application. Novel pyrazole derivatives have been synthesized and evaluated for their antimicrobial and anticancer activity, demonstrating the potential of such compounds in developing new therapeutic agents (Hafez et al., 2016).
Zukünftige Richtungen
The future research directions for this compound could include exploring its potential uses in agriculture as a herbicide, given the presence of the 2,4-dichlorophenoxy group . Additionally, its potential biological or pharmacological activities could be investigated due to the presence of the pyrazole ring .
Wirkmechanismus
Target of Action
It’s worth noting that compounds with similar structures, such as 2,4-dichlorophenoxyacetic acid, are known to act as synthetic auxins . Auxins are plant hormones that play a crucial role in the coordination of many growth and behavioral processes in the plant’s life cycle .
Mode of Action
Similar compounds like 2,4-dichlorophenoxyacetic acid are known to induce uncontrolled growth in susceptible plants, leading to their eventual death . They are absorbed through the leaves and are translocated to the meristems of the plant .
Biochemical Pathways
It can be inferred from related compounds that the ability to assimilate new carbon sources evolves in bacteria, providing insight about two principal strategies for overcoming the metabolic block imposed by nitro-substituents on aromatic compounds .
Pharmacokinetics
Similar compounds like 2,4-dichlorophenoxyacetic acid are known to be highly water-soluble .
Result of Action
It can be inferred from related compounds that they induce uncontrolled growth in susceptible plants, leading to their eventual death .
Action Environment
It’s worth noting that similar compounds like 2,4-dichlorophenoxyacetic acid are known to be highly water-soluble , which could influence their action and stability in different environmental conditions.
Eigenschaften
IUPAC Name |
1-[(2,4-dichlorophenoxy)methyl]-3,5-dimethylpyrazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Cl2N3O/c1-7-12(15)8(2)17(16-7)6-18-11-4-3-9(13)5-10(11)14/h3-5H,6,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAGXUZAMLNFPEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1COC2=C(C=C(C=C2)Cl)Cl)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-(4-Bromo-1H-imidazol-5-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2726228.png)

![6-[(2-Methylpropan-2-yl)oxycarbonyl-propan-2-ylamino]pyridine-3-carboxylic acid](/img/structure/B2726231.png)
![3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-cyclopentyl-1-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)urea](/img/structure/B2726232.png)
![(Z)-ethyl 2-(6-methyl-2-((4-(pyrrolidin-1-ylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2726233.png)
![N-(4-Methoxybenzyl)-N-[(1-methyl-1H-pyrazol-4-YL)methyl]amine](/img/structure/B2726234.png)




![6-((6-Ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)amino)hexanoic acid](/img/structure/B2726243.png)